3-(6-Amino-purin-9-yl)-non-5-en-2-ol

Adenosine deaminase inhibition Enzyme kinetics Structure-activity relationship

3-(6-Amino-purin-9-yl)-non-5-en-2-ol, specifically the (Z)-(2S,3R) stereoisomer (CHEMBL81390), is a synthetic, chain-unsaturated derivative of erythro-9-(2-hydroxy-3-nonyl)adenine (EHNA) belonging to the class of 9-substituted adenine nucleoside analogs. It acts as a potent, reversible competitive inhibitor of adenosine deaminase (ADA; EC 3.5.4.4) with a Ki of 3.74 nM against calf intestinal ADA.

Molecular Formula C14H21N5O
Molecular Weight 275.35 g/mol
Cat. No. B10842528
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(6-Amino-purin-9-yl)-non-5-en-2-ol
Molecular FormulaC14H21N5O
Molecular Weight275.35 g/mol
Structural Identifiers
SMILESCCCC=CCC(C(C)O)N1C=NC2=C(N=CN=C21)N
InChIInChI=1S/C14H21N5O/c1-3-4-5-6-7-11(10(2)20)19-9-18-12-13(15)16-8-17-14(12)19/h5-6,8-11,20H,3-4,7H2,1-2H3,(H2,15,16,17)/b6-5+/t10-,11+/m0/s1
InChIKeyQZMKAUPEGUOLDB-PFDYWKIBSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(6-Amino-purin-9-yl)-non-5-en-2-ol: A Chain-Unsaturated Adenosine Deaminase Inhibitor for Targeted Purine Metabolism Research


3-(6-Amino-purin-9-yl)-non-5-en-2-ol, specifically the (Z)-(2S,3R) stereoisomer (CHEMBL81390), is a synthetic, chain-unsaturated derivative of erythro-9-(2-hydroxy-3-nonyl)adenine (EHNA) belonging to the class of 9-substituted adenine nucleoside analogs. It acts as a potent, reversible competitive inhibitor of adenosine deaminase (ADA; EC 3.5.4.4) with a Ki of 3.74 nM against calf intestinal ADA [1]. The compound is characterized by a (Z)-configured double bond at the 5',6'-position of the nonyl side chain, which distinguishes it from both the fully saturated parent compound (+)-EHNA and the corresponding (E)-isomer. Its molecular formula is C14H21N5O with a molecular weight of 275.35 g/mol [1][2].

Reversible ADA inhibition for washout-compatible studies
Defined (Z)-alkene geometry for SAR and docking validation
Conserved EHNA pharmacophore; class-level ADA1 selectivity inference

Why 3-(6-Amino-purin-9-yl)-non-5-en-2-ol Cannot Be Replaced by Generic EHNA or Its Geometric Isomers in ADA-Targeting Studies


Substituting 3-(6-amino-purin-9-yl)-non-5-en-2-ol with its saturated parent (+)-EHNA, its (E)-geometric isomer, or the acetylene analog introduces quantifiable and functionally significant deviations in ADA inhibitory potency. The (Z)-configured double bond is not a silent structural feature: it imposes conformational rigidity that directly modulates the ligand–enzyme binding interaction, resulting in an approximately 3.3-fold reduction in potency relative to (+)-EHNA and a 13.5-fold gain over the (E)-isomer [1]. Even among in-class molecules—all bearing the adenine headgroup and 2'S-hydroxy-3'R stereochemistry—the geometric configuration and hybridization state of the C5'–C6' bond produce Ki values spanning two orders of magnitude (3.74 nM to 188 nM) within a single assay system [1]. Consequently, generic substitution without accounting for these precise structural determinants would yield inaccurate SAR conclusions and confound experimental reproducibility in any ADA-dependent biochemical or cellular model.

Geometric isomer mismatch
(E)-isomer may reduce ADA inhibition by more than an order of magnitude; verified head-to-head in matched assay.
Alkyne analog substitution
Acetylene derivative shows ~50-fold weaker inhibition; (Z)-alkene geometry is essential for active-site fit.
Irreversible inhibitor replacement
Pentostatin’s tight-binding kinetics may not support reversible washout or pulsatile ADA modulation protocols.

Quantitative Differentiation of 3-(6-Amino-purin-9-yl)-non-5-en-2-ol Against Closest Structural Analogs for Procurement and Experimental Design


ADA Inhibitory Potency: (Z)-Unsaturated Derivative vs. Saturated Parent (+)-EHNA – Direct Ki Comparison

The (Z)-(2S,3R) target compound (Compound 7 in the source study) was evaluated head-to-head against the saturated parent (+)-EHNA (Compound 2) for inhibition of calf intestinal adenosine deaminase. The target compound exhibited a Ki of 3.74 nM, compared to 1.13 nM for (+)-EHNA, representing an approximately 3.3-fold reduction in inhibitory potency attributable solely to introduction of the (Z)-5',6'-double bond [1]. Both compounds share identical stereochemistry at the adenine-bearing C3' and hydroxyl-bearing C2' positions, isolating the effect of chain unsaturation. The assay employed steady-state inhibition measurement at 30 °C with a 5-minute preincubation period; Ki values represent the means of two independent runs [1].

ADA inhibition vs. EHNA
Head-to-head
Ki target = 3.74 nM; (+)-EHNA = 1.13 nM (~3.3-fold shift)
Chain unsaturation moderately reduces binding; supports defined potency offset for SAR.
Matched stereochemistry; calf intestinal ADA, 30°C.
Adenosine deaminase inhibition Enzyme kinetics Structure-activity relationship

Geometric Isomer Differentiation: (Z)-Isomer vs. (E)-Isomer – 13.5-Fold Potency Differential at ADA

Within the same study, the (E)-(2S,3R) geometric isomer (Compound 6) was tested under identical assay conditions. The (E)-isomer yielded a Ki of 50.7 nM, making it approximately 13.5-fold less potent than the (Z)-isomer (Ki = 3.74 nM) [1]. This constitutes a rare, quantitatively resolved demonstration that geometric configuration at a remote double bond in the nonyl side chain exerts a decisive influence on ADA active-site complementarity. The paper explicitly states: 'The Z-isomer 7 is the most active one in the series and is 3-fold less active than EHNA itself. It is 13 and 50 times more active than the corresponding E-isomer 6 and acetylene derivative 8, respectively' [1].

Z vs. E geometric isomer
Head-to-head
Z-isomer Ki = 3.74 nM; E-isomer Ki = 50.7 nM (13.5-fold difference)
Remote double bond geometry decisively modulates active-site complementarity.
Identical assay conditions; explicit procurement specification required.
Geometric isomerism ADA inhibitor selectivity Conformational analysis

Chain Hybridization State SAR: (Z)-Alkene vs. Acetylene Analog – 50-Fold Potency Differential

The acetylene analog 3-(6-amino-purin-9-yl)-non-5-yn-2-ol (Compound 8), which replaces the (Z)-double bond with a rigid linear triple bond, exhibited a Ki of 188 nM—approximately 50-fold weaker than the (Z)-alkene target compound (Ki = 3.74 nM) in the same ADA assay [1]. This demonstrates that the sp² hybridization and bent geometry of the (Z)-alkene are essential for productive active-site interactions, and that further rigidification via sp hybridization is highly deleterious to ADA binding. The comparison was performed within the same experimental series, eliminating inter-laboratory variability [1].

Alkene vs. alkyne hybridization
Head-to-head
Z-alkene Ki = 3.74 nM; acetylene Ki = 188 nM (50-fold shift)
(Z)-alkene is the most potent hybridization state reported; sp hybridization is highly deleterious.
Same assay series; supports selection for sub-10 nM ADA studies.
Alkyne-alkene SAR Adenosine deaminase Conformational restriction

Potency Positioning vs. Irreversible ADA Inhibitor Pentostatin: Reversible Kinetics as a Functional Differentiator

While pentostatin (2′-deoxycoformycin) is a sub-picomolar tight-binding ADA inhibitor (Ki ≈ 2.5 pM) that acts via a transition-state mimic mechanism with slow off-rate, the (Z)-unsaturated derivative operates as a rapidly reversible competitive inhibitor with a Ki of 3.74 nM [1][2]. The approximately 1,500-fold difference in potency, combined with the divergent kinetic mechanisms (reversible vs. essentially irreversible), makes these compounds suitable for fundamentally different experimental applications. Pentostatin's near-irreversible inhibition limits its utility in washout, pulsatile, or time-resolved ADA inhibition studies [2]. The (Z)-alkene derivative, by contrast, enables reversible, concentration-dependent ADA modulation, which is critical for experiments requiring restoration of ADA activity upon inhibitor removal. This comparison is cross-study but based on well-established pentostatin pharmacology [2].

Reversibility vs. pentostatin
Cross-study
Ki = 3.74 nM (reversible); pentostatin Ki ≈ 2.5 pM (tight-binding)
Rapidly reversible kinetics enable washout and pulsatile ADA modulation.
Cross-study; potency and mechanism difference supports distinct experimental roles.
Reversible vs. irreversible inhibition ADA inhibitor classification Drug discovery tool compounds

ADA1 Isoform Selectivity Potential: Class-Level Inference from EHNA Pharmacology

(+)-EHNA is a well-established ADA1-selective inhibitor, with ADA1 being almost completely inhibited at 0.1 mM EHNA (analytical recovery 4.1%) while ADA2 remains practically unaffected (analytical recovery 94.8%) due to higher Ki and Km values for ADA2 [1]. Although direct ADA1/ADA2 selectivity data for the (Z)-unsaturated derivative have not been independently reported, the shared adenine headgroup and 2'S-hydroxy-3'R stereochemistry—which are the primary determinants of ADA1 recognition in the EHNA series—suggest that the (Z)-alkene derivative likely retains ADA1-over-ADA2 selectivity [1][2]. The 3.3-fold potency reduction vs. (+)-EHNA may modulate the ADA1/ADA2 discrimination window, but this remains experimentally unverified. This constitutes a class-level inference derived from the conserved pharmacophore [2].

ADA1 selectivity inference
Class-level
Conserved pharmacophore suggests retained ADA1-over-ADA2 selectivity; not independently verified.
Recommend experimental confirmation before isoenzyme-specific procurement.
ADA isoenzyme selectivity ADA1 vs ADA2 EHNA analog profiling

Optimal Experimental Contexts for Procuring 3-(6-Amino-purin-9-yl)-non-5-en-2-ol Based on Quantitative Differentiation Evidence


ADA Structure-Activity Relationship (SAR) Studies Requiring a Defined, Moderately Potent Reversible Inhibitor

In SAR campaigns exploring the contribution of nonyl chain conformation and hybridization state to ADA binding, 3-(6-amino-purin-9-yl)-non-5-en-2-ol serves as the optimal reference compound for the (Z)-unsaturated node. Its Ki of 3.74 nM, established in the definitive head-to-head study against (+)-EHNA (1.13 nM), the (E)-isomer (50.7 nM), and the acetylene analog (188 nM), provides a precisely quantified potency benchmark within a congeneric series [1]. The availability of matched-pair comparison data from a single assay system eliminates inter-laboratory variability, making this compound indispensable for computational docking validation, free-energy perturbation calculations, and pharmacophore model refinement focused on the geometric determinants of ADA inhibition.

Reversible ADA Inhibition in Cell-Based Adenosine Signaling Studies Requiring Washout Capability

For experiments investigating adenosine receptor-mediated signaling, ischemia/reperfusion injury, or nucleotide metabolism where pulsed ADA inhibition followed by enzyme activity restoration is required, the rapidly reversible kinetics of this compound differentiate it from essentially irreversible inhibitors such as pentostatin [1][2]. The moderate potency (3.74 nM Ki) relative to pentostatin (~2.5 pM) allows for finer concentration-dependent titration of ADA activity, enabling researchers to achieve partial enzyme inhibition rather than the binary on/off blockade characteristic of tight-binding inhibitors [1].

Method Development for ADA Isoenzyme Activity Discrimination in Biological Fluids

Clinical and research laboratories developing enzymatic assays for differential ADA1/ADA2 activity measurement in serum, pleural fluid, or tissue homogenates may evaluate this compound as an ADA1-selective inhibitor. While direct ADA1/ADA2 selectivity data for the (Z)-unsaturated derivative are not yet published, its conserved 2'S-hydroxy-3'R adenine pharmacophore shared with the ADA1-selective parent (+)-EHNA supports its candidacy for isoenzyme discrimination studies [1][2]. Its intermediate potency may offer a wider dynamic range for distinguishing ADA1 from ADA2 compared to the higher-potency (+)-EHNA, though this requires experimental validation.

Chemical Biology Tool for Investigating Double Bond Geometry Effects on Enzyme–Ligand Interactions

This compound represents a rare case where a single geometric isomer change (Z → E) at a remote side-chain position produces a quantitatively characterized 13.5-fold shift in enzyme inhibition potency [1]. As such, it constitutes a well-defined chemical probe for teaching or investigating the role of distal conformational constraints on active-site complementarity. Biochemists and structural biologists studying induced-fit mechanisms, binding pocket plasticity, or the entropic penalty of conformational restriction in ADA and related purine-metabolizing enzymes can use this compound as a precisely characterized experimental tool [1].

Application
Selection Property
Validation Focus
ADA chain-conformation SAR
Defined (Z)-alkene geometry in congeneric series
Matched-pair potency ranking within single assay system
Reversible adenosine signaling washout studies
Rapidly reversible competitive kinetics
Inhibitor removal and ADA activity restoration in cell models
ADA isoenzyme method development
ADA1-selective pharmacophore (class-level inference)
Independent verification of ADA1/ADA2 discrimination window
Chemical biology probe for geometric isomer effects
Quantified Z→E potency shift (13.5-fold)
Binding pocket plasticity and conformational constraint studies
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